![molecular formula C17H16FN3O2S B2451019 4-(1-(4-Fluorophenyl)cyclopropane-1-carbonyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2320503-26-0](/img/structure/B2451019.png)
4-(1-(4-Fluorophenyl)cyclopropane-1-carbonyl)-1-(thiazol-2-yl)piperazin-2-one
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Description
4-(1-(4-Fluorophenyl)cyclopropane-1-carbonyl)-1-(thiazol-2-yl)piperazin-2-one is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been extensively studied. In
Scientific Research Applications
Development of Fluorine-18-Labeled Antagonists
A study developed fluorine-18-labeled derivatives of WAY 100635 for potential applications in medical imaging, specifically targeting serotonin receptors. These compounds, including those derived from 4-fluorobenzoic acid, showed promising pharmacokinetic properties and receptor binding, suggesting their utility in assessing dynamic changes in serotonin levels and static measurement of 5-HT1A receptor distribution (Lang et al., 1999).
Synthesis and Evaluation of Novel Derivatives
Research into novel ciprofloxacin derivatives, incorporating thiazole/benzothiazole diazonium chloride, yielded compounds with potential antimicrobial properties. These derivatives, including those involving the chemical structure , demonstrated significant spectral characteristics, suggesting their potential in developing new antimicrobial agents (Yadav & Joshi, 2008).
Antimicrobial and Antiviral Activities
A study on urea and thiourea derivatives of piperazine doped with Febuxostat, including compounds related to the chemical structure of interest, showcased promising antiviral and antimicrobial activities. These findings suggest the potential for developing new treatments targeting specific viral infections and microbial pathogens (Reddy et al., 2013).
Structural and Biological Characterization
Further research led to the structural characterization and biological evaluation of related compounds, with findings indicating potential applications in the fields of antibacterial and anthelmintic activities. This underscores the versatility of the chemical structure in developing various pharmacological agents (Sanjeevarayappa et al., 2015).
Pesticidal Activities Exploration
Investigations into the pesticidal activities of thiazole derivatives related to this chemical structure highlighted their effectiveness against mosquito larvae and phytopathogenic fungi. This suggests potential agricultural applications in controlling pests and plant diseases, contributing to improved crop protection strategies (Choi et al., 2015).
properties
IUPAC Name |
4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c18-13-3-1-12(2-4-13)17(5-6-17)15(23)20-8-9-21(14(22)11-20)16-19-7-10-24-16/h1-4,7,10H,5-6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMRNVLLHFPZRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(C(=O)C3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one |
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